Ac4ManNAz is a cell-permeable, azide-functionalized monosaccharide for metabolic labeling of sialic acid-containing glycans.
Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine) is a premier metabolic oligosaccharide engineering (MOE) reagent designed for the bioorthogonal labeling of cellular sialoglycans. By exploiting the sialic acid biosynthetic pathway, this peracetylated precursor is efficiently internalized, deacetylated, and converted into N-azidoacetylsialic acid (SiaNAz), which is subsequently presented on cell surface glycoproteins [1]. Its azide functional group serves as a highly reactive, bioorthogonal handle for strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO). For industrial and translational research buyers, Ac4ManNAz offers a critical balance of high membrane permeability, pathway-specific incorporation, and compatibility with copper-free click chemistry, making it the standard precursor for live-cell tracking, tissue engineering, and targeted drug delivery applications[2].
Substituting Ac4ManNAz with unacetylated analogs (ManNAz), alternative sugar cores (Ac4GalNAz, Ac4GlcNAz), or alkyne-modified variants fundamentally alters experimental viability and metabolic routing. Unacetylated ManNAz lacks lipophilicity, requiring up to 10- to 25-fold higher concentrations to achieve comparable intracellular uptake via active transport, which drastically increases procurement costs and risks metabolic stress [1]. Conversely, substituting with Ac4GalNAz or Ac4GlcNAz shifts the metabolic flux away from terminal sialylation toward intracellular O-linked glycosylation, defeating the purpose of targeted cell-surface labeling [2]. Furthermore, utilizing alkyne-modified precursors necessitates copper-catalyzed click chemistry (CuAAC), which introduces severe cytotoxicity in live-cell and in vivo models compared to the benign SPAAC reactions enabled by Ac4ManNAz [3]. Thus, Ac4ManNAz cannot be generically substituted without compromising labeling efficiency, pathway specificity, or cellular viability.
Unprotected ManNAz relies on inefficient active transport mechanisms to cross the plasma membrane, necessitating high extracellular concentrations. In contrast, the peracetylated structure of Ac4ManNAz enables rapid passive diffusion into the cytosol, where it is cleaved by non-specific esterases[1]. Comparative studies demonstrate that Ac4ManNAz achieves optimal cell-surface glycoprotein labeling at 20–50 µM, whereas the free-hydroxyl analog ManNAz requires concentrations up to 500 µM to yield comparable signal intensity [1].
| Evidence Dimension | Optimal labeling concentration in live mammalian cells |
| Target Compound Data | Ac4ManNAz: 20–50 µM |
| Comparator Or Baseline | ManNAz (unacetylated): 500 µM |
| Quantified Difference | 10- to 25-fold reduction in required precursor concentration |
| Conditions | Metabolic labeling of human colon cell lines over 48 hours |
Procuring the peracetylated form drastically reduces the required reagent volume per assay and minimizes osmotic or metabolic stress on sensitive cell lines.
While multiple azide-modified sugars are commercially available, their metabolic fates diverge significantly. Ac4ManNAz is specifically processed by the UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) pathway, converting it into SiaNAz for terminal N- and O-linked sialylation, predominantly on the cell surface [1]. In contrast, Ac4GalNAz and Ac4GlcNAz are routed into the hexosamine salvage pathways, substituting for O-GalNAc and O-GlcNAc on numerous cytosolic and nuclear proteins [1]. Western blot and flow cytometry analyses confirm that Ac4ManNAz selectively enriches cell-surface glycans, whereas Ac4GalNAz/GlcNAz yield broad intracellular labeling profiles [1].
| Evidence Dimension | Metabolic routing and subcellular labeling distribution |
| Target Compound Data | Ac4ManNAz: Terminal sialylation (predominantly cell-surface glycoproteins) |
| Comparator Or Baseline | Ac4GalNAz / Ac4GlcNAz: Intracellular O-linked glycosylation (cytosolic/nuclear proteins) |
| Quantified Difference | Ac4ManNAz provides highly specific cell-surface presentation, whereas Gal/Glc analogs result in diffuse intracellular labeling. |
| Conditions | Bioorthogonal labeling of human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) |
Selecting the ManNAc core is mandatory for procurement when the downstream application requires tracking intact cells or targeting cell-surface receptors rather than intracellular proteins.
The choice of the bioorthogonal handle (azide vs. alkyne) dictates the downstream conjugation chemistry, which is critical for live-cell applications. Ac4ManNAz features an azide group that readily reacts with strained alkynes (e.g., DBCO) via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. Alkyne-modified analogs (e.g., Ac4ManNAl) require copper-catalyzed azide-alkyne cycloaddition (CuAAC). Studies show that Ac4ManNAz coupled with DBCO maintains high cell viability and normal chondrogenic potency in vivo, whereas the Cu(I) catalyst required for alkyne analogs induces significant cytotoxicity and oxidative stress [1].
| Evidence Dimension | Live-cell viability and conjugation toxicity |
| Target Compound Data | Ac4ManNAz + DBCO (SPAAC): High viability, no systemic toxicity |
| Comparator Or Baseline | Alkyne analogs + CuAAC: High cytotoxicity due to Cu(I) catalyst |
| Quantified Difference | Ac4ManNAz avoids copper-induced apoptosis, enabling safe in vivo cell tracking and tissue engineering. |
| Conditions | In vivo labeling and tracking of chondrocytes and MSCs |
Procuring an azide-functionalized precursor is essential for translational workflows where maintaining cell viability and avoiding heavy-metal toxicity are strict requirements.
Ac4ManNAz is the optimal precursor for modifying the glycocalyx of mesenchymal stem cells (MSCs) or endothelial progenitor cells prior to transplantation. Its compatibility with copper-free SPAAC ensures that cells can be labeled with fluorescent or radiolabeled DBCO probes without compromising viability or therapeutic efficacy [1].
By metabolically incorporating Ac4ManNAz into tumor cells or specific tissues, researchers can generate artificial azide receptors on the cell surface. This enables the subsequent targeted delivery of DBCO-functionalized liposomes, nanoparticles, or antibody-drug conjugates directly to the modified cells [2].
Because Ac4ManNAz specifically targets the sialic acid biosynthetic pathway, it is the preferred reagent for enriching and identifying sialylated glycoproteins. This is critical for discovering cancer-associated hypersialylation markers or analyzing dynamic changes in the sialome during disease progression [3].